molecular formula C17H28BNO4 B1420455 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1073355-12-0

2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1420455
CAS No.: 1073355-12-0
M. Wt: 321.2 g/mol
InChI Key: LTEVBICFPHEMKW-UHFFFAOYSA-N
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Description

2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a diethoxyethyl group and a dioxaborolane moiety. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Introduction of the Diethoxyethyl Group: This can be achieved through alkylation reactions using diethoxyethane as a reagent.

    Attachment of the Dioxaborolane Group: This step often involves a borylation reaction using a suitable boron reagent like bis(pinacolato)diboron.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethoxyethyl group.

    Reduction: Reduction reactions might target the pyridine ring or the dioxaborolane moiety.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with an oxidized side chain, while substitution could introduce new functional groups to the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
The compound has been studied for its potential as a pharmaceutical agent. Its structural framework allows for modifications that can enhance biological activity. For instance, derivatives of pyridine and boron-containing compounds are known for their diverse pharmacological activities including anticancer and anti-inflammatory properties. Research indicates that compounds with similar dioxaborolane structures have shown promise in inhibiting specific enzymes associated with cancer progression .

Case Study: Anticancer Activity
A study published in Pharmaceuticals highlighted the synthesis of pyridine derivatives that exhibited significant anticancer activity. The incorporation of boron into these structures has been linked to improved efficacy in targeting cancer cells while minimizing toxicity to normal cells . The ability to modify the diethoxyethyl group further enhances the compound's bioavailability and therapeutic index.

Materials Science Applications

Polymeric Materials
The unique properties of 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine make it suitable for use in the development of advanced materials. Its ability to form stable complexes with various substrates allows it to be utilized in creating polymers with enhanced mechanical and thermal properties. Studies have shown that incorporating such compounds into polymer matrices can significantly improve their performance in applications such as coatings and adhesives .

Case Study: Polymer Blends
Research conducted on polymer blends incorporating boron-containing compounds demonstrated improvements in thermal stability and mechanical strength. These findings suggest that the compound can be used to develop high-performance materials suitable for demanding applications in industries such as aerospace and automotive .

Agricultural Chemistry Applications

Pesticide Development
The compound's structural characteristics also lend themselves to applications in agricultural chemistry. Boron-containing compounds are known for their fungicidal and insecticidal properties. The synthesis of derivatives based on this compound could lead to the development of new agrochemicals that are more effective and environmentally friendly .

Case Study: Fungicidal Activity
A recent study evaluated the fungicidal activity of boron-containing pyridine derivatives against common agricultural pathogens. The results indicated a significant reduction in fungal growth when treated with these compounds compared to traditional fungicides. This suggests potential for developing safer alternatives that could reduce chemical residues in food products .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In cross-coupling reactions, it acts as a reactant that facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved would include the catalytic cycle of the cross-coupling reaction, where the compound interacts with a palladium catalyst and an organoboron reagent.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-Diethoxyethyl)pyridine: Lacks the dioxaborolane group.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the diethoxyethyl group.

Uniqueness

The presence of both the diethoxyethyl and dioxaborolane groups in 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it unique, as it combines the reactivity of both functional groups, allowing for diverse chemical transformations and applications.

Biological Activity

2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1073355-12-0) is a compound of interest due to its potential biological activities. The structure incorporates a pyridine ring and a dioxaborolane moiety, which may contribute to its pharmacological properties. This article reviews the existing literature on its biological activity, synthesis methods, and potential applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H28BNO4
  • Molecular Weight : 321.23 g/mol
  • Structural Features : The presence of a diethoxyethyl group and a tetramethyl dioxaborolane enhances its solubility and stability.

Biological Activity Overview

Research indicates that compounds containing both pyridine and boron functionalities exhibit diverse biological activities. The specific activities of this compound have been explored in several studies.

Anticancer Activity

Recent studies suggest that similar compounds with dioxaborolane moieties demonstrate anticancer properties. For instance:

  • Mechanism : It is hypothesized that these compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
  • Case Study : In vitro studies on related pyridine-boron compounds have shown significant cytotoxic effects against various cancer cell lines (e.g., breast and colon cancer) .

Antimicrobial Properties

Pyridine derivatives are known for their antimicrobial activities:

  • Activity Spectrum : Preliminary tests indicate that the compound may exhibit antibacterial effects against Gram-positive bacteria. Further research is needed to quantify this activity and elucidate the mechanism .

Enzyme Inhibition

Compounds similar to this compound have been shown to inhibit certain enzymes:

  • Target Enzymes : Potential inhibition of phospholipase D has been suggested based on structure-activity relationship studies .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Borylation Reactions : Utilizing boronic acids in the presence of catalysts to introduce the dioxaborolane moiety.
  • Alkylation Steps : The diethoxyethyl group can be introduced via alkylation reactions under controlled conditions.

Data Tables

PropertyValue
Molecular FormulaC17H28BNO4
Molecular Weight321.23 g/mol
CAS Number1073355-12-0
Anticancer ActivityCytotoxic against cancer cells
Antimicrobial ActivityActive against Gram-positive bacteria
Enzyme InhibitionPotential phospholipase D inhibitor

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(1,1-diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Answer: The synthesis typically involves palladium-catalyzed borylation reactions. For example:

  • Step 1: Start with a halogenated pyridine precursor (e.g., 3-bromo-2-(diethoxyethyl)pyridine).
  • Step 2: React with bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions (Pd catalyst, base, and inert atmosphere).
  • Step 3: Purify via column chromatography or recrystallization to isolate the boronic ester product .

Table 1: Key Reaction Parameters

ParameterConditions
CatalystPd(dppf)Cl₂ or Pd(PPh₃)₄
SolventTHF or DMF
Temperature80–100°C
Reaction Time12–24 hours
Yield50–70% (typical for boronic esters)

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • 1H/13C NMR: Confirm substitution patterns (e.g., diethoxyethyl and boronic ester groups) .
  • HRMS (High-Resolution Mass Spectrometry): Verify molecular weight (e.g., calculated vs. observed m/z) .
  • Melting Point Analysis: Compare with literature values (if available) .

Note: Purity can be assessed via HPLC with UV detection (≥97% purity recommended for cross-coupling reactions) .

Q. What safety precautions are critical when handling this compound?

Answer:

  • Storage: Keep in a dry, inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the boronic ester .
  • Handling: Use PPE (gloves, goggles, lab coat) and avoid inhalation/contact with skin. Refer to safety codes:
    • P210: Keep away from heat/sparks/open flames .
    • P201/P202: Follow specific handling instructions and pre-read safety protocols .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Suzuki-Miyaura coupling using this boronic ester?

Answer:

  • Variable Screening: Test different bases (K₂CO₃, CsF), solvents (DME, toluene), and Pd catalysts (PdCl₂(dtbpf)) to improve yield.
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 1–2 hours at 120°C) while maintaining efficiency .
  • Additives: Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

Table 2: Example Optimization Results

ConditionYield Improvement
CsF instead of K₂CO₃+15%
Microwave irradiationTime reduced by 75%
TBAB additive+10% yield in aqueous systems

Q. How does steric hindrance from the diethoxyethyl group affect cross-coupling reactivity?

Answer:

  • The diethoxyethyl group introduces steric bulk near the boronic ester, potentially slowing transmetallation in Suzuki reactions.
  • Mitigation Strategies:
    • Use electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand).
    • Increase reaction temperature (e.g., 100–110°C) to overcome kinetic barriers .

Q. What contradictions exist in reported spectral data for related pyridine-boronic esters, and how can they be resolved?

Answer:

  • Contradictions: Variations in 1H NMR chemical shifts (e.g., δ 1.2–1.4 for pinacol methyl groups) due to solvent effects or impurities .
  • Resolution:
    • Standardize NMR conditions (CDCl₃ vs. DMSO-d₆).
    • Compare with structurally analogous compounds (e.g., 2-fluoro-3-boronate pyridine derivatives ).

Q. How can computational modeling (DFT) predict the reactivity of this compound in C–B bond activation?

Answer:

  • Methodology:
    • Calculate bond dissociation energies (BDEs) for the C–B bond using Gaussian09 with B3LYP/6-31G(d).
    • Simulate transition states for oxidative addition with Pd(0) .
  • Outcome: Predict regioselectivity in cross-coupling reactions and guide experimental design.

Q. What are the environmental and stability considerations for long-term storage?

Answer:

  • Hydrolysis Risk: The boronic ester hydrolyzes in humid conditions to form boronic acid, reducing reactivity.
  • Stabilization: Store under argon with molecular sieves (3Å) and monitor via periodic NMR .

Properties

IUPAC Name

2-(1,1-diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BNO4/c1-8-20-17(7,21-9-2)14-13(11-10-12-19-14)18-22-15(3,4)16(5,6)23-18/h10-12H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEVBICFPHEMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674686
Record name 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073355-12-0
Record name 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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